Stereochemical Control: Isomeric Purity and Biological Implications for Tert-butyl N-(3-bromocyclobutyl)carbamate
The target compound is a cis/trans mixture (CAS 1936399-47-1), whereas the pure cis-isomer (CAS 1587728-87-7) and trans-isomer (CAS 2580189-94-0) are available as separate entities. The cis-isomer is specifically noted for use in the development of novel drug candidates [1]. While no direct head-to-head biological activity data for these isomers exists, the availability of the pure cis-isomer implies a meaningful difference in downstream stereochemical outcomes compared to the mixture, which is a critical consideration in medicinal chemistry where chirality can dictate drug-target interactions .
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Cis- and trans- mixture |
| Comparator Or Baseline | Pure cis-isomer (CAS 1587728-87-7) and pure trans-isomer (CAS 2580189-94-0) |
| Quantified Difference | Qualitative difference in stereochemistry |
| Conditions | Commercially available as a mixture or separate isomers from multiple vendors . |
Why This Matters
The selection between a stereoisomeric mixture and a pure isomer dictates the outcome of stereospecific syntheses and the purity of final pharmaceutical leads, directly impacting research success and regulatory viability.
- [1] Kuujia.com. (n.d.). Cas no 1587728-87-7 (tert-butyl N-(1s,3s)-3-bromocyclobutylcarbamate, cis) Technical Introduction. View Source
